molecular formula C10H12N4O3 B1670492 Didanosine CAS No. 69655-05-6

Didanosine

カタログ番号: B1670492
CAS番号: 69655-05-6
分子量: 236.23 g/mol
InChIキー: BXZVVICBKDXVGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Didanosine, also known as 2’,3’-dideoxyinosine, is a synthetic nucleoside analogue of adenosine. It is primarily used as an antiretroviral medication for the treatment of Human Immunodeficiency Virus (HIV) infection. This compound works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. This compound was first described in 1975 and approved for use in the United States in 1991 .

準備方法

Synthetic Routes and Reaction Conditions: Didanosine is synthesized through a multi-step process starting from inosine. The key steps involve the selective removal of hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. This is typically achieved through a series of chemical reactions including protection, deprotection, and selective reduction steps.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are not typically relevant to its pharmacological activity.

    Reduction: The compound itself is a reduced form of inosine, achieved through selective reduction steps during synthesis.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major product of these reactions is typically this compound itself or its derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Didanosine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying nucleoside analogues and their chemical properties.

    Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.

    Medicine: Extensively used in research on HIV treatment and resistance mechanisms.

    Industry: Utilized in the development of antiretroviral therapies and in the study of drug-drug interactions.

作用機序

ジダノシンは細胞内で活性型であるジデオキシアデノシン三リン酸 (ddATP) に代謝されます。この活性代謝物は、天然の基質であるデオキシアデノシン三リン酸 (dATP) と競合することにより、HIV逆転写酵素を阻害します。 ウイルスDNAに組み込まれることで、ddATPは鎖の終結を引き起こし、ウイルスの複製を防ぎます .

類似化合物:

    ジドブジン (AZT): HIV治療に使用される別のヌクレオシド逆転写酵素阻害剤。

    スタブジン (d4T): 作用機序は似ていますが、副作用のプロフィールは異なります。

    ラミブジン (3TC): 相乗効果のために、他の抗レトロウイルス薬と組み合わせて使用されることが多いです。

独自性: ジダノシンは、HIVに対する活性を付与する特定の構造修飾において独自です。 他のヌクレオシド類似体とは異なり、ジダノシンは糖環にヒポキサンチン塩基が結合しており、これはその作用機序に不可欠です .

類似化合物との比較

    Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor used in HIV treatment.

    Stavudine (d4T): Similar mechanism of action but different side effect profile.

    Lamivudine (3TC): Often used in combination with other antiretrovirals for synergistic effects.

Uniqueness: Didanosine is unique in its specific structural modifications, which confer its activity against HIV. Unlike other nucleoside analogues, this compound has a hypoxanthine base attached to the sugar ring, which is crucial for its mechanism of action .

生物活性

Didanosine (ddI), a nucleoside reverse transcriptase inhibitor (NRTI), has been primarily utilized in the treatment of HIV/AIDS. Its biological activity is characterized by its mechanism of action, pharmacokinetics, mutagenicity, and clinical efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

This compound is metabolized intracellularly to its active form, this compound triphosphate (ddATP). The conversion involves phosphorylation through several enzymatic pathways, ultimately leading to the incorporation of ddATP into viral DNA during reverse transcription. This incorporation results in chain termination, effectively inhibiting viral replication. The intracellular half-life of ddATP is approximately 12-24 hours, suggesting that less frequent dosing may be sufficient compared to other NRTIs like zidovudine (AZT) .

Pharmacokinetics

This compound exhibits low plasma protein binding (≤ 5%) and is less lipophilic than zidovudine. Consequently, it has a different distribution profile, with lower concentrations in cerebrospinal fluid compared to plasma . Approximately 40% of this compound is excreted unchanged in urine, while the remainder is metabolized into hypoxanthine and uric acid .

Mutagenicity and Toxicity

Research indicates that this compound may exhibit clastogenic effects at high doses. In vitro studies have shown it can induce DNA damage in human lymphocytes and Chinese hamster ovary cells. However, animal studies have reported no significant increase in micronuclei formation at lower doses . Notably, this compound does not appear to induce reverse mutations in Salmonella typhimurium without metabolic activation, suggesting a limited mutagenic potential under certain conditions .

Table 1: Summary of Mutagenicity Studies on this compound

Study TypeResults
In Vitro (Human Lymphocytes)Clastogenic effects observed
In Vitro (Chinese Hamster Ovary)Induced DNA damage
In Vivo (Rodent Micronucleus Assay)No increase in micronuclei at low doses
Salmonella typhimuriumNo reverse mutations without activation

Clinical Efficacy

This compound has demonstrated significant antiviral activity in clinical settings. A study involving 168 HIV-1 infected patients showed that those treated with this compound experienced a median decrease in HIV-1 RNA levels by -0.56 log copies/mL compared to +0.07 log copies/mL in the placebo group after four weeks . Notably, 31% of patients on this compound achieved undetectable viral loads (<400 copies/mL), compared to only 6% in the placebo group .

Case Study: this compound in Treatment-Experienced Patients

In a cohort of treatment-experienced patients with multiple nucleoside reverse-transcriptase inhibitor-associated mutations (NAMs), this compound maintained antiviral efficacy. Patients with up to five NAMs at baseline still exhibited significant reductions in viral load when treated with this compound . This underscores its potential utility even in challenging treatment scenarios.

特性

IUPAC Name

9-[5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZVVICBKDXVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860902
Record name 9-[5-(Hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69655-05-6
Record name 2', hydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=612049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didanosine
Reactant of Route 2
Didanosine
Reactant of Route 3
Didanosine
Reactant of Route 4
Didanosine
Reactant of Route 5
Didanosine
Reactant of Route 6
Didanosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。